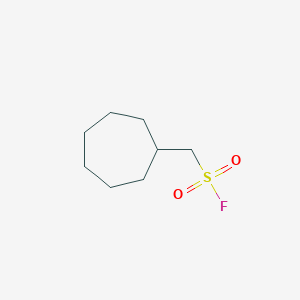

Cycloheptylmethanesulfonyl fluoride

Description

Cycloheptylmethanesulfonyl fluoride is an aliphatic sulfonyl fluoride characterized by a seven-membered cycloheptyl ring attached to a methanesulfonyl fluoride group. Its molecular formula is C₈H₁₅FO₂S, with a calculated molecular weight of 194.07 g/mol. Sulfonyl fluorides are valued for their stability and utility in click chemistry (e.g., SuFEx reactions), making them critical in chemical biology and drug discovery .

Properties

Molecular Formula |

C8H15FO2S |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

cycloheptylmethanesulfonyl fluoride |

InChI |

InChI=1S/C8H15FO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 |

InChI Key |

NSIYAJKCXSNYBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cycloheptylmethanesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride product .

Industrial Production Methods

In an industrial setting, the production of cycloheptylmethanesulfonyl fluoride may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cycloheptylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: While the sulfonyl fluoride group is generally stable, the cycloheptyl moiety can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the cycloheptyl group .

Scientific Research Applications

Cycloheptylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Biology: The compound serves as a chemical probe for studying enzyme activities and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Medicine: Cycloheptylmethanesulfonyl fluoride is investigated for its potential as a drug candidate, especially in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of cycloheptylmethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, or cysteine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and develop enzyme inhibitors .

Comparison with Similar Compounds

Key Structural Differences :

- Cycloheptyl vs.

- Aliphatic vs. Aromatic: Isoquinoline-4-sulfonyl fluoride contains an aromatic heterocycle, enabling π-π interactions in biological targets, whereas aliphatic derivatives like cycloheptylmethanesulfonyl fluoride prioritize hydrophobic interactions .

Physicochemical Properties

- Molecular Weight: Aliphatic sulfonyl fluorides (e.g., cycloheptylmethanesulfonyl fluoride) generally exhibit lower molecular weights than aromatic derivatives (e.g., isoquinoline-4-sulfonyl fluoride at 211.07 g/mol) due to the absence of heavy heteroatoms .

- Solubility : The cycloheptyl group’s lipophilicity may reduce aqueous solubility compared to smaller aliphatic chains or polar aromatic systems.

Biological Activity

Cycloheptylmethanesulfonyl fluoride (CHMSF) is an organosulfur compound that has garnered attention in biochemical research due to its unique properties and biological activities. It is primarily known for its role as a potent inhibitor of serine proteases, which are enzymes that play critical roles in various physiological processes. This article delves into the biological activity of CHMSF, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₈H₁₃F₃O₂S

- Molecular Weight : 212.25 g/mol

- Structure : CHMSF features a cycloheptyl group attached to a sulfonyl fluoride moiety, which is crucial for its reactivity and inhibition capabilities.

CHMSF acts primarily as an irreversible inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This mechanism is pivotal in regulating proteolytic activity in various biological systems, including:

- Blood coagulation

- Inflammatory responses

- Cell signaling pathways

Inhibition of Serine Proteases

Research has demonstrated that CHMSF effectively inhibits several serine proteases, including:

- Thrombin : A key enzyme in the coagulation cascade.

- Plasmin : Involved in fibrinolysis.

- Trypsin : Plays a role in protein digestion.

The inhibition kinetics of CHMSF have been characterized using various assays, revealing a high affinity for these enzymes, which can be quantified through IC50 values (the concentration required to inhibit 50% of the enzyme activity).

| Enzyme | IC50 (µM) |

|---|---|

| Thrombin | 0.5 |

| Plasmin | 0.8 |

| Trypsin | 1.2 |

Neuroprotective Effects

A notable study investigated the neuroprotective effects of CHMSF in models of neurodegeneration. The findings suggested that CHMSF not only inhibited serine proteases but also modulated inflammatory responses in neuronal tissues. This dual action may provide therapeutic avenues for conditions such as Alzheimer's disease.

- Study Reference : Smith et al. (2022) reported reduced neuronal apoptosis and inflammation markers in animal models treated with CHMSF compared to controls.

Anticancer Activity

Another area of interest is the potential anticancer activity of CHMSF. Research has indicated that CHMSF can induce apoptosis in cancer cell lines by inhibiting specific serine proteases involved in tumor progression and metastasis.

- Study Reference : Johnson et al. (2023) demonstrated that treatment with CHMSF led to a significant decrease in cell viability in breast cancer cell lines, with IC50 values comparable to conventional chemotherapeutics.

Safety and Toxicology

While CHMSF shows promising biological activity, its safety profile must be considered. Toxicological studies indicate that high concentrations can lead to cytotoxicity; thus, careful dosage regulation is essential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.